2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-phenyl-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3S/c1-17(2)21-15-22(18(3)4)25(23(16-21)19(5)6)31-26-24(20-11-8-7-9-12-20)29-27-28-13-10-14-30(26)27/h7-19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHNJRQIAAGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb).
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets, leading to a reduction in bacterial growth.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to interfere with the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition.
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyrimidine class, characterized by a fused imidazole and pyrimidine ring system. Its structure can be represented as follows:
This structure contributes to its biological properties, particularly its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in disease processes. Notably, studies have indicated that derivatives of imidazo[1,2-a]pyrimidine can inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation and cardiovascular diseases. The inhibition of Lp-PLA2 has been associated with therapeutic benefits in conditions such as atherosclerosis and Alzheimer's disease .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance potency and selectivity against target enzymes. For instance, a series of derivatives were synthesized and evaluated for their inhibitory activity against Lp-PLA2. The most potent compounds exhibited IC50 values in the nanomolar range, highlighting the significance of structural optimization in drug design .
In Vitro Studies
In vitro assays have shown that 2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine exhibits significant inhibitory effects on Lp-PLA2 activity. For example:
| Compound | IC50 (nM) | Metabolic Stability |
|---|---|---|
| 7c | 10 | High |
| 14b | 15 | Moderate |
These results suggest that this compound could serve as a lead compound for further development in treating inflammatory diseases .
In Vivo Studies
In vivo studies conducted on SD rats showed that oral administration of selected derivatives resulted in significant reductions in inflammatory markers and improved pharmacokinetic profiles. These studies support the potential therapeutic applications of the compound in managing inflammatory conditions.
Anxiolytic Properties
Another aspect of research has focused on the anxiolytic properties of imidazo[1,2-a]pyrimidines. A study evaluated several compounds within this class for their ability to alleviate anxiety symptoms in animal models. The findings indicated that certain derivatives produced significant anxiolytic effects without toxic side effects at therapeutic doses. The efficacy was measured through standardized behavioral tests that correlate with anxiety relief in humans .
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| Compound A | 25 | 46 |
| Compound B | 35 | 49 |
These results underscore the potential for developing anxiolytic medications based on this scaffold.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Diversity: The target compound’s 2,4,6-triisopropylphenylthio group distinguishes it from analogs with Schiff bases (e.g., ), thiadiazole-fused cores (e.g., ), or simpler aryl groups (e.g., ).
- Synthetic Complexity: Derivatives like the thiophene-Schiff base () and triaryl-substituted compounds () are synthesized via straightforward condensation or multicomponent reactions. The target compound may require specialized conditions for introducing the thioether group, such as nucleophilic aromatic substitution (SNAr) with 2,4,6-triisopropylthiophenol.
Key Observations:
- Antiinflammatory Potential: While the target compound lacks direct activity data, analogs like 2-methylimidazo[1,2-a]pyrimidines exhibit antiinflammatory effects via COX inhibition pathways . The bulky thioether group may influence binding to similar targets.
- Antimicrobial and Anticancer Applications: Triaryl-substituted derivatives () and thieno-pyrimidines () show broad-spectrum activity, suggesting that the target compound’s lipophilic substituents could enhance interactions with microbial or cancer cell membranes.
Physicochemical and Computational Insights
- Steric Effects : The bulky substituent may hinder interactions with flat binding pockets (e.g., DNA intercalation) but enhance selectivity for hydrophobic enzyme cavities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
